1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
Description
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a substituted indole derivative characterized by a 4-methylbenzyl group at the indole nitrogen and a carbaldehyde functional group at the 6-position of the indole ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.32 g/mol (CAS: 944893-56-5; alternative CAS: 192997-34-5 per conflicting entries) . The compound is utilized in medicinal chemistry and organic synthesis, particularly as a precursor for Schiff base formation or further functionalization via aldehyde reactivity .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPYAYPGSDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589405 | |
| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-34-5 | |
| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position of the indole ring .
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 3–10 | Significant |
| HCT-116 | 5–15 | Moderate |
This compound's ability to disrupt the cell cycle by inducing G0/G1 arrest and promoting apoptotic pathways makes it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, potentially mitigating neurodegenerative processes.
Synthesis of Fine Chemicals
In synthetic organic chemistry, 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules. Its aldehyde functional group allows for various reactions, including condensation and reduction, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.
Fluorescent Probes Development
The compound's photophysical properties make it suitable for developing fluorescent probes. These probes are essential in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time.
Agricultural Applications
The compound is being explored for its potential use in agrochemicals, particularly as a plant growth regulator or pesticide. Its biochemical activity can influence plant growth and resistance to pathogens, contributing to sustainable agricultural practices.
Mechanistic Studies
The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific kinases allows researchers to explore cellular signaling mechanisms and develop targeted therapies.
Transport and Distribution Studies
Research into the pharmacokinetics of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde has revealed insights into its transport mechanisms within biological systems. Understanding how this compound interacts with cellular transporters can inform its therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde depends on its specific biological targetThe presence of the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Carbaldehyde Substitution
1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde
- Molecular Formula: C₁₇H₁₅NO (identical to the 6-carbaldehyde isomer).
- CAS : 944893-71-4 .
- Key Difference : The carbaldehyde group is at the 5-position instead of the 6-position. This positional isomerism can significantly alter electronic distribution and steric interactions. For example, the 5-carbaldehyde derivative may exhibit distinct reactivity in nucleophilic additions or hydrogen-bonding interactions compared to the 6-position analog .
1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde
Substituent Variations on the Benzyl Group
1-(4-Methoxybenzyl)-1H-indole-6-carboxylic Acid
- Key Difference : The 4-methoxybenzyl substituent (electron-donating methoxy group) replaces the 4-methylbenzyl group. This substitution increases polarity and may enhance solubility in polar solvents compared to the methyl analog. In medicinal contexts, methoxy groups often improve bioavailability .
1-(2-Hydroxyethyl)-1H-indole-6-carbaldehyde
- Molecular Formula: C₁₁H₁₁NO₂.
- Molecular Weight : 189.21 g/mol .
- Key Difference : The smaller hydroxyethyl group reduces lipophilicity compared to the bulky 4-methylbenzyl group. This impacts membrane permeability and metabolic stability, making the hydroxyethyl derivative more suitable for aqueous-phase reactions .
Variations in Indole Core Substitution
1-Methyl-1H-indole-6-carbaldehyde
- Molecular Formula: C₁₀H₉NO.
- Molecular Weight : 159.18 g/mol .
- Key Difference : A simple methyl group replaces the 4-methylbenzyl substituent. The reduced steric bulk and lower molecular weight may facilitate faster diffusion across biological membranes but decrease binding affinity in hydrophobic pockets .
6-Methyl-1H-indole-3-carbaldehyde
Structural and Functional Implications
Reactivity of the Carbaldehyde Group
The aldehyde group in 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde is a reactive site for:
Pharmacokinetic and Physicochemical Properties
| Property | 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde | 1-(4-Methoxybenzyl)-1H-indole-6-carboxylic Acid | 1-Methyl-1H-indole-6-carbaldehyde |
|---|---|---|---|
| Molecular Weight | 249.32 g/mol | 281.30 g/mol | 159.18 g/mol |
| Lipophilicity (LogP)* | High (4-methylbenzyl) | Moderate (4-methoxybenzyl) | Low (methyl) |
| Solubility | Low in water | Moderate in polar solvents | Moderate in water |
| Bioavailability | Likely high (lipophilic) | Moderate (polar substituent) | Low (rapid metabolism) |
*Estimated based on substituent effects .
Biological Activity
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is an indole derivative characterized by the presence of a 4-methylbenzyl group and an aldehyde functional group. Its chemical structure can be represented as follows:
The biological activity of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
- Neuroprotective Effects : Related compounds exhibit neuroprotective properties by targeting neuroinflammatory pathways and inhibiting apoptosis in neuronal cells. This suggests that 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde may share similar properties .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 50 | Induces apoptosis via CDK inhibition |
| Study 2 | HCT-116 (Colon Cancer) | 75 | Alters cell cycle progression |
| Study 3 | Neuroblastoma Cells | 30 | Reduces neuroinflammation |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various indole derivatives, 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde was tested against MCF-7 and HCT-116 cell lines. The compound exhibited significant growth inhibition with IC50 values of 50 µM and 75 µM, respectively. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with CDK2, a critical regulator of the cell cycle .
Case Study 2: Neuroprotective Potential
Another research focused on the neuroprotective effects of indole derivatives, including 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde. The compound demonstrated a reduction in neuroinflammation markers in cultured neuronal cells exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. Can machine learning (ML) models predict novel derivatives of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde with enhanced properties?
- Methodology :
- Dataset Curation : Compile structural and bioactivity data from public databases (e.g., ChEMBL, PubChem).
- Model Training : Use graph neural networks (GNNs) or Random Forest to predict solubility, binding affinity, or toxicity.
- Validation : Synthesize top-predicted candidates and compare properties with forecasts (e.g., ’s use of REAXYS for route planning) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
